molecular formula C9H18N2O B6262243 3-methyl-3-(2-methylpropyl)piperazin-2-one CAS No. 78551-70-9

3-methyl-3-(2-methylpropyl)piperazin-2-one

Katalognummer: B6262243
CAS-Nummer: 78551-70-9
Molekulargewicht: 170.3
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-3-(2-methylpropyl)piperazin-2-one (CAS: 78551-30-1) is a substituted piperazinone derivative with the molecular formula C₈H₁₆N₂O and a molecular weight of 156.23 g/mol. Its structure features a six-membered piperazinone ring with a methyl group and a 2-methylpropyl (isobutyl) substituent at the 3-position (Figure 1). Predicted physicochemical properties include a boiling point of 309.3±35.0 °C and a density of 0.941±0.06 g/cm³, suggesting moderate lipophilicity suitable for pharmaceutical applications .

Eigenschaften

CAS-Nummer

78551-70-9

Molekularformel

C9H18N2O

Molekulargewicht

170.3

Reinheit

95

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Strategies

Three primary approaches dominate the literature:

  • Nucleophilic substitution of preformed piperazinones with alkyl halides.

  • Reductive amination of ketones with diamines.

  • Cyclization of linear precursors via intramolecular amidation.

Each method varies in yield, stereochemical control, and scalability, as summarized below:

MethodKey Reagents/ConditionsYield (%)StereoselectivitySource
Nucleophilic AlkylationIridium catalyst, 2-methylpropyl bromide78–85ee >94%
Reductive AminationBH₃- THF, THF, 0°C to RT65–72Moderate
Hydrogenative CyclizationPd/C, H₂ (50 psi), EtOH82–88N/A

Nucleophilic Substitution Methods

Iridium-Catalyzed Asymmetric Alkylation

A stereoselective route employs iridium complexes to mediate the alkylation of 3-methylpiperazin-2-one with 2-methylpropyl bromide. The catalyst system [Ir(cod)Cl]₂ with phosphoramidite ligands induces enantioselectivity, achieving 94% ee at 60°C in toluene. The reaction proceeds via oxidative addition of the alkyl halide to iridium, followed by transmetallation and reductive elimination (Figure 1).

Mechanistic Insights :

  • Oxidative Addition : Ir(I) reacts with 2-methylpropyl bromide to form Ir(III)-alkyl intermediate.

  • Transmetallation : Piperazinone coordinates to Ir(III), displacing bromide.

  • Reductive Elimination : C–N bond formation yields the product, regenerating Ir(I).

Reductive Amination Approaches

Borane-Mediated Reduction

A two-step protocol involves:

  • Condensation of 3-aminopiperazin-2-one with isobutyl ketone using BOP [(benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate] in tetrahydrofuran (THF).

  • Reduction of the intermediate imine with borane-THF at 0°C, yielding the target compound in 65–72% overall yield.

Optimization Challenges :

  • Excess borane leads to over-reduction (secondary amine formation).

  • Anhydrous conditions are critical to prevent hydrolysis.

Hydrogenation Techniques

Palladium-Catalyzed Cyclohydrogenation

A patent-derived method hydrogenates a diketopiperazine precursor under 50 psi H₂ with 10% Pd/C in ethanol. The reaction achieves 85–92% conversion by selectively reducing the carbonyl group while preserving the piperazine ring.

Reaction Conditions :

  • Temperature : 80°C

  • Catalyst Loading : 5 wt% Pd/C

  • Byproducts : <5% dealkylated species.

Cyclization Strategies

Acid-Catalyzed Intramolecular Amidation

Heating a linear diamine-ketone precursor (e.g., 3-(2-methylpropylamino)-2-butanone) in acetic acid at reflux induces cyclization. The reaction proceeds via nucleophilic attack of the amine on the protonated carbonyl, forming the piperazinone ring in 70–75% yield .

Limitations :

  • Competing intermolecular reactions form dimers (10–15% yield loss).

  • Acid-sensitive substrates require milder conditions.

Comparative Analysis of Methods

Efficiency and Scalability

ParameterNucleophilic AlkylationReductive AminationHydrogenation
Reaction Time 12–18 h24–36 h6–8 h
Catalyst Cost High ($1,200/mol)Low ($200/mol)Moderate ($500/mol)
Stereocontrol ExcellentModerateNone

Analyse Chemischer Reaktionen

3-methyl-3-(2-methylpropyl)piperazin-2-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-methyl-3-(2-methylpropyl)piperazin-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-methyl-3-(2-methylpropyl)piperazin-2-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include modulation of neurotransmitter levels or inhibition of specific metabolic enzymes .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted Boiling Point (°C)
3-Methyl-3-(2-methylpropyl)piperazin-2-one 78551-30-1 C₈H₁₆N₂O 156.23 3-methyl, 3-(2-methylpropyl) 309.3 ± 35.0
3,5,5-Trimethyl-1-isopropyl-3-(2-methylpropyl)piperazin-2-one 77432-40-7 C₁₄H₂₈N₂O 240.39 3,5,5-trimethyl, 1-isopropyl, 3-(2-methylpropyl) Not reported
3-(2-Fluoro-phenyl)piperazin-2-one Not provided C₁₀H₁₁FN₂O 194.21 3-(2-fluorophenyl) Not reported

Key Observations :

  • Fluorine Substitution : 3-(2-Fluoro-phenyl)piperazin-2-one introduces electronegativity, which may improve binding affinity to biological targets compared to alkyl-substituted analogues .

Antinociceptive and Anticancer Activity

  • Pyridazinone Derivatives: Compounds like 6-phenyl-3(2H)-pyridazinones (e.g., Piaz et al., 1996) exhibit antinociceptive activity via cyclooxygenase inhibition.
  • Piperazine Anticancer Agents: Murty et al. (2012) synthesized pyridazinone-piperazine hybrids with 4-aryl/heteroaryl groups, showing IC₅₀ values <10 µM against cancer cell lines. The absence of aromatic moieties in 3-methyl-3-(2-methylpropyl)piperazin-2-one may limit similar efficacy .

Dopamine Uptake Inhibition

  • Arylpiperazines: Van der Zee et al. (1980) demonstrated that aryl-substituted piperazines (e.g., 1,4-dialkylpiperazines) inhibit dopamine uptake with nanomolar potency. The isobutyl group in 3-methyl-3-(2-methylpropyl)piperazin-2-one may confer moderate affinity but lacks the diphenylmethoxy groups essential for high selectivity .

Biologische Aktivität

3-Methyl-3-(2-methylpropyl)piperazin-2-one is a heterocyclic organic compound belonging to the piperazine class, which is known for its diverse biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of 3-methyl-3-(2-methylpropyl)piperazin-2-one consists of a piperazine ring with a methyl group and a 2-methylpropyl group attached. This specific substitution pattern influences both its chemical reactivity and biological activity. The compound can be represented as follows:

C9H18N2O\text{C}_9\text{H}_{18}\text{N}_2\text{O}

Biological Activities

Research indicates that piperazine derivatives, including 3-methyl-3-(2-methylpropyl)piperazin-2-one, exhibit a range of biological activities such as:

  • Antitumor Activity : Studies have shown that certain piperazine derivatives can inhibit the proliferation of cancer cells, suggesting potential applications in oncology.
  • Antibacterial Properties : The compound has been evaluated for its effectiveness against various bacterial strains, demonstrating promising antibacterial activity .
  • Antifungal Effects : Research has indicated that piperazine derivatives can also exhibit antifungal properties, making them candidates for further investigation in treating fungal infections .

The biological activity of 3-methyl-3-(2-methylpropyl)piperazin-2-one is attributed to its ability to interact with various molecular targets. These interactions may include:

  • Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways that regulate cellular functions.
  • Enzyme Inhibition : It may inhibit enzymes involved in critical biochemical pathways, contributing to its pharmacological effects .

Structure-Activity Relationship (SAR)

The SAR of 3-methyl-3-(2-methylpropyl)piperazin-2-one highlights how modifications to the piperazine structure can significantly impact its biological activity. For instance, variations in the substituents on the piperazine ring can alter binding affinities and efficacy against various biological targets.

Compound Name Structure Type Key Differences
(3R)-3-methyl-1-(2-methylpropyl)piperidinePiperidineLacks one nitrogen atom compared to piperazine
(3R)-3-methyl-1-(2-methylpropyl)pyrrolidinePyrrolidineSmaller ring size; different nitrogen placement
(3R)-3-methyl-1-(2-methylpropyl)morpholineMorpholineContains an oxygen atom in the ring structure

Case Studies

  • Antitumor Activity Evaluation : A study synthesized several piperazine derivatives and evaluated their antitumor properties. The results indicated that compounds similar to 3-methyl-3-(2-methylpropyl)piperazin-2-one exhibited significant cytotoxic effects against human cancer cell lines, suggesting their potential as therapeutic agents .
  • Antibacterial Tests : In another investigation, researchers assessed the antibacterial efficacy of various piperazine derivatives against Gram-positive and Gram-negative bacteria. The study found that some derivatives showed strong inhibitory effects, indicating that structural modifications could enhance antibacterial potency .

Q & A

Q. What are the recommended synthetic routes for 3-methyl-3-(2-methylpropyl)piperazin-2-one, and how do reaction conditions influence yield and purity?

The synthesis of 3-methyl-3-(2-methylpropyl)piperazin-2-one typically involves multi-step protocols, including nucleophilic substitution, oxidation, and cyclization. Key steps include:

  • Nucleophilic substitution : Reaction of 2-methylpropylamine with α,β-unsaturated carbonyl intermediates under anhydrous conditions (e.g., THF or DCM) at 0–25°C .
  • Cyclization : Acid- or base-catalyzed ring closure, with yields optimized at pH 8–10 and temperatures of 60–80°C .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>95%) .

Q. Table 1: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
Substitution2-methylpropylamine, THF, 25°C65–7585–90
CyclizationK₂CO₃, DMF, 80°C70–8090–95
PurificationEthanol/water recrystallization>95

Q. How can structural characterization of 3-methyl-3-(2-methylpropyl)piperazin-2-one be performed to confirm its molecular configuration?

Key analytical methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to identify methyl (δ 1.2–1.4 ppm) and piperazinone ring protons (δ 3.2–3.8 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 199.18) .
  • X-ray crystallography : Resolves stereochemistry and confirms the bicyclic structure .

Q. What safety protocols are critical for handling 3-methyl-3-(2-methylpropyl)piperazin-2-one in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and chemical-resistant goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
  • Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers) of 3-methyl-3-(2-methylpropyl)piperazin-2-one influence its biological activity?

Enantioselective synthesis via catalytic asymmetric allylic alkylation (AAA) can produce (R)- or (S)-enantiomers. Studies show:

  • (R)-enantiomer : Higher binding affinity to serotonin receptors (IC₅₀ = 0.8 µM vs. 5.2 µM for (S)-enantiomer) .
  • Chiral HPLC : Use Chiralpak® AD-H column (hexane/isopropanol) to separate enantiomers .

Q. What experimental strategies resolve contradictions in reported biological activity data for piperazin-2-one derivatives?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from:

  • Assay conditions : Variations in buffer pH (7.4 vs. 6.8) or incubation time (30 vs. 60 min) alter activity .
  • Cell line specificity : Activity against HEK293 vs. HeLa cells may differ due to receptor expression levels .
    Recommendation : Standardize protocols (e.g., OECD guidelines) and validate with positive controls .

Q. How can computational modeling optimize the design of 3-methyl-3-(2-methylpropyl)piperazin-2-one analogs for enhanced pharmacokinetics?

  • Docking studies : AutoDock Vina predicts binding modes to target proteins (e.g., COX-2, ΔG = -9.2 kcal/mol) .
  • ADMET prediction : SwissADME evaluates bioavailability (%ABS = 75–80) and blood-brain barrier permeability (logBB = -0.5) .
  • QSAR models : Correlate substituent electronegativity (e.g., Hammett σ values) with activity .

Q. Table 2: Substituent Effects on Bioactivity

SubstituentLogPIC₅₀ (µM)Target
2-methylpropyl2.11.25-HT₃
Pyridin-2-yl1.80.9MAO-A
Trifluoromethyl3.00.4COX-2

Q. What methodologies address challenges in scaling up enantioselective synthesis of 3-methyl-3-(2-methylpropyl)piperazin-2-one?

  • Catalyst optimization : Chiral phosphine ligands (e.g., BINAP) improve enantiomeric excess (ee > 95%) .
  • Flow chemistry : Continuous reactors reduce reaction time (8 hrs → 2 hrs) and enhance reproducibility .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .

Data Contradiction and Validation

Q. Why do toxicity studies report conflicting results for piperazin-2-one derivatives, and how can these be reconciled?

  • Species variation : Rodent LD₅₀ values (200 mg/kg) may not extrapolate to primates due to metabolic differences .
  • Impurity profiles : Residual solvents (e.g., DMF) in crude samples skew toxicity data .
    Solution : Conduct purity assessments (HPLC >99%) and use OECD-compliant in vitro models (e.g., zebrafish embryos) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.